molecular formula C11H23NO2 B14721354 Carbamic acid, octyl-, ethyl ester CAS No. 6558-70-9

Carbamic acid, octyl-, ethyl ester

Cat. No.: B14721354
CAS No.: 6558-70-9
M. Wt: 201.31 g/mol
InChI Key: LVSUICGYPNGBJM-UHFFFAOYSA-N
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Description

Carbamic acid, octyl-, ethyl ester is an organic compound belonging to the class of carbamates. It is an ester formed from carbamic acid and octyl alcohol, with ethyl as the esterifying group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, octyl-, ethyl ester can be synthesized through the esterification of carbamic acid with octyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{Carbamic acid} + \text{Octyl alcohol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acid chlorides or anhydrides as intermediates. These compounds react with octyl alcohol under controlled conditions to yield the desired ester. The process may also involve purification steps to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, octyl-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form carbamic acid and octyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Carbamic acid and octyl alcohol.

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols and other reduced forms.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Carbamic acid, octyl-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, octyl-, ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbamic acid and octyl alcohol, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, butyl-, ethyl ester
  • Carbamic acid, hexyl-, ethyl ester

Uniqueness

Carbamic acid, octyl-, ethyl ester is unique due to its specific alkyl chain length (octyl group), which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective.

Properties

CAS No.

6558-70-9

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl N-octylcarbamate

InChI

InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10-12-11(13)14-4-2/h3-10H2,1-2H3,(H,12,13)

InChI Key

LVSUICGYPNGBJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OCC

Origin of Product

United States

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